4,4'-Oxybis((bromomethyl)benzene)

Description

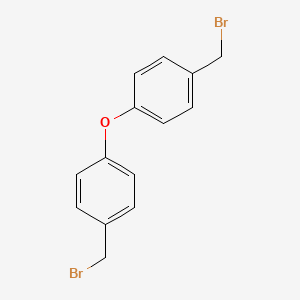

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFOUFNVQVKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437683 | |

| Record name | 1,1'-Oxybis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4542-75-0 | |

| Record name | 1,1′-Oxybis[4-(bromomethyl)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis[4-(bromomethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-oxybis[4-(bromomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Oxybis((bromomethyl)benzene): Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,4'-Oxybis((bromomethyl)benzene), detailing its physicochemical properties, a verified synthesis protocol, and its potential application as a crucial tool in the development of novel therapeutics. The high reactivity of its bromomethyl groups makes it a valuable bifunctional linker, particularly in the field of peptide-based drug discovery.

Physicochemical and Structural Data

4,4'-Oxybis((bromomethyl)benzene) is a halogenated aromatic ether. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 356.05 g/mol [1][2] |

| Molecular Formula | C₁₄H₁₂Br₂O |

| CAS Number | 4542-75-0[1][2][3][4] |

| IUPAC Name | 1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene[3] |

| Melting Point | 85-86 °C |

| Appearance | Beige to brown solid |

| Purity | Typically >96% |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

The synthesis of 4,4'-Oxybis((bromomethyl)benzene) can be achieved through the bromination of 4,4'-oxydimethyldiphenyl ether. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.

Experimental Protocol:

-

Reaction Setup: A solution of 4,4'-oxybis(methylbenzene) (1 equivalent) and N-Bromosuccinimide (2 equivalents) is prepared in a suitable solvent such as carbon tetrachloride under a nitrogen atmosphere.

-

Initiation: A catalytic amount of AIBN is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for several hours (e.g., 6.5 hours).

-

Work-up: After cooling the solution, the succinimide byproduct is removed by filtration.

-

Purification: The solvent is removed under reduced pressure (in vacuo) to yield the crude product, which can be further purified by recrystallization to obtain 4,4'-Oxybis((bromomethyl)benzene) as a solid.

Application in Drug Development: A Linker for Peptide Stapling

The bifunctional nature of 4,4'-Oxybis((bromomethyl)benzene) makes it an ideal candidate for use as a chemical linker to constrain the conformation of peptides. This technique, known as peptide stapling, can enhance the peptide's helicity, cell permeability, and binding affinity to its target. A particularly relevant application is in the development of inhibitors for the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. Inhibiting the p53-MDM2 interaction can restore p53 function and trigger cancer cell death. Stapled peptides have emerged as a promising modality to achieve this.

Proposed Experimental Workflow for Peptide Stapling:

The following diagram illustrates the general workflow for utilizing 4,4'-Oxybis((bromomethyl)benzene) to create a stapled peptide targeting the p53-MDM2 interaction.

Caption: Experimental workflow for the synthesis and evaluation of a stapled peptide using 4,4'-Oxybis((bromomethyl)benzene).

Signaling Pathway of p53-MDM2 Inhibition

The diagram below illustrates the targeted signaling pathway. By inhibiting the p53-MDM2 interaction, the stapled peptide prevents the ubiquitination and subsequent degradation of p53, leading to the activation of p53 target genes and ultimately, apoptosis of the cancer cell.

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide, leading to p53 activation and apoptosis.

Experimental Protocol for p53-MDM2 Interaction Assay (ELISA-based):

-

Plate Coating: A 96-well plate is coated with recombinant MDM2 protein and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Incubation with Inhibitor: The stapled peptide (at various concentrations) is pre-incubated with biotinylated p53 peptide.

-

Binding Reaction: The peptide-inhibitor mixture is added to the MDM2-coated wells and incubated to allow for binding.

-

Detection: The plate is washed, and streptavidin-HRP conjugate is added to detect the bound biotinylated p53.

-

Signal Generation: After another wash, a substrate for HRP (e.g., TMB) is added, and the color development is stopped with an acid solution.

-

Data Analysis: The absorbance is read at the appropriate wavelength, and the IC₅₀ value for the stapled peptide is calculated.

This technical guide provides a foundation for understanding the properties and potential applications of 4,4'-Oxybis((bromomethyl)benzene) in a drug discovery context. Its utility as a bifunctional linker opens up avenues for the development of constrained peptides and other macromolecules with therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene), also known as 4,4'-bis(bromomethyl)diphenyl ether, is a versatile bifunctional aromatic compound. Its structure, featuring two reactive bromomethyl groups attached to a diphenyl ether core, makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. The presence of the flexible ether linkage and the reactive benzylic bromide functionalities allows for its use in the synthesis of a wide array of more complex molecules and polymers with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4,4'-Oxybis((bromomethyl)benzene).

Chemical and Physical Properties

4,4'-Oxybis((bromomethyl)benzene) is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂Br₂O | [1][2][3][4][5] |

| Molecular Weight | 356.05 g/mol | [1][2][3][4][5] |

| CAS Number | 4542-75-0 | [1][2][3][4][5] |

| Melting Point | 85-86 °C | [3] |

| Boiling Point | ~315 °C (estimated) | [1] |

| Density | ~1.7 g/cm³ (estimated) | [1] |

| Appearance | Beige to brown solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [1] |

Synthesis

Experimental Protocol: Synthesis of 4,4'-Oxybis((bromomethyl)benzene) (Proposed)

Materials:

-

4,4'-Dimethyldiphenyl ether

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or a UV lamp as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium sulfite solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a sodium sulfite solution to remove any remaining bromine, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 4,4'-Oxybis((bromomethyl)benzene).

Caption: Proposed synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Spectroscopic Properties

While experimental spectra for 4,4'-Oxybis((bromomethyl)benzene) are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds[7][8][9].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (Ar-H): Two doublets in the range of δ 7.0-7.5 ppm, corresponding to the protons on the para-substituted benzene rings.

-

Methylene Protons (-CH₂Br): A singlet around δ 4.5 ppm, integrating to 4 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display signals for the chemically distinct carbon atoms.

-

Methylene Carbon (-CH₂Br): A signal around δ 33 ppm.

-

Aromatic Carbons (Ar-C): Four signals in the aromatic region (δ 118-160 ppm) corresponding to the ipso-carbon attached to the oxygen, the ipso-carbon attached to the bromomethyl group, and the two types of protonated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O-C stretching (ether): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

-

C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 354, 356, and 358 with a relative intensity ratio of approximately 1:2:1.

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (-Br) to give a fragment at [M-79]⁺ and [M-81]⁺.

-

Loss of a bromomethyl radical (-CH₂Br) to give a fragment at [M-93]⁺ and [M-95]⁺.

-

Cleavage of the ether bond.

-

Reactivity and Applications

The chemical reactivity of 4,4'-Oxybis((bromomethyl)benzene) is dominated by the two bromomethyl groups. The benzylic position of the bromine atoms makes them excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups.

Nucleophilic Substitution Reactions

4,4'-Oxybis((bromomethyl)benzene) can react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds, respectively. These reactions typically proceed via an Sₙ2 mechanism. The bifunctional nature of the molecule allows it to act as a cross-linking agent or as a monomer in polymerization reactions.

Caption: Nucleophilic substitution at the benzylic carbon.

Polymerization Reactions

The ability of 4,4'-Oxybis((bromomethyl)benzene) to react with difunctional or polyfunctional nucleophiles makes it a useful monomer for the synthesis of various polymers, including polyethers, polyamines, and polyesters. The resulting polymers often exhibit desirable properties such as thermal stability and flame retardancy, stemming from the aromatic ether backbone.

Safety and Handling

4,4'-Oxybis((bromomethyl)benzene) should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place away from incompatible materials.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 2. CN103012027B - The method of preparation diphenyl ether compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. anaxlab.com [anaxlab.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

- 7. 4,4'-Oxybis((bromomethyl)benzene) | 4542-75-0 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,4'-Oxybis((bromomethyl)benzene), a key intermediate in the development of various organic compounds and materials. This document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in related fields.

Introduction

4,4'-Oxybis((bromomethyl)benzene), also known as 4,4'-bis(bromomethyl)diphenyl ether, is a symmetrical aromatic compound characterized by a central ether linkage and two benzylic bromide functionalities. These reactive bromomethyl groups make it a valuable building block in organic synthesis, particularly in the construction of larger, more complex molecules through nucleophilic substitution reactions. Its applications span the synthesis of polymers, macrocycles, and pharmacologically active molecules.

Core Synthesis Pathway: Free-Radical Bromination

The most prevalent and efficient method for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) is the free-radical bromination of 4,4'-dimethyldiphenyl ether (also known as 4,4'-oxyditoluene). This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic hydrogens of the methyl groups, leaving the aromatic rings intact.

The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). N-Bromosuccinimide (NBS) serves as the brominating agent, providing a low concentration of molecular bromine (Br₂) in situ, which is crucial for the selectivity of benzylic bromination over electrophilic aromatic bromination.

Reaction Mechanism

The synthesis pathway can be visualized as follows:

Figure 1: Synthesis of 4,4'-Oxybis((bromomethyl)benzene) via free-radical bromination.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Materials:

-

4,4'-Dimethyldiphenyl ether (starting material)

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Sintered glass filter funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4'-dimethyldiphenyl ether (1.0 eq.) and N-bromosuccinimide (2.0 eq.) in anhydrous carbon tetrachloride.

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Initiation: Add a catalytic amount of AIBN to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6.5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filtration: Remove the succinimide by filtration through a sintered glass filter funnel.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4,4'-Dimethyldiphenyl ether | C₁₄H₁₄O | 198.26 | - |

| 4,4'-Oxybis((bromomethyl)benzene) | C₁₄H₁₂Br₂O | 356.05 | Beige crystals |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Starting Material:NBS) | 1 : 2 |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 6.5 hours |

| Yield | 93% |

Table 3: Spectroscopic Data for 4,4'-Oxybis((bromomethyl)benzene) and Analogs

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4,4'-Oxybis((bromomethyl)benzene) | Not explicitly found in searches | Not explicitly found in searches |

| p-Bis(bromomethyl)benzene[1] | 7.37 (s, 4H, Ar-H), 4.48 (s, 4H, CH₂Br) | 138.1 (Ar-C), 129.6 (Ar-CH), 33.0 (CH₂Br) |

| o-Bis(bromomethyl)benzene[1] | 7.26-7.39 (m, 4H, Ar-H), 4.68 (s, 4H, CH₂Br) | 136.7 (Ar-C), 131.2, 129.6 (Ar-CH), 30.1 (CH₂Br) |

| m-Bis(bromomethyl)benzene[1] | 7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, CH₂Br) | 138.4 (Ar-C), 129.6, 129.3, 129.1 (Ar-CH), 33.0 (CH₂Br) |

Note: While specific NMR data for the target compound was not located, the data for analogous bis(bromomethyl)benzenes provide a strong reference for the expected chemical shifts.

Safety Considerations

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

AIBN is a flammable solid and can decompose exothermically.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of 4,4'-Oxybis((bromomethyl)benzene) via free-radical bromination of 4,4'-dimethyldiphenyl ether is a high-yielding and efficient method. This guide provides the necessary details for its successful implementation in a laboratory setting. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules and materials.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

Spectroscopic Profile of 4,4'-Oxybis((bromomethyl)benzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional electrophile, 4,4'-Oxybis((bromomethyl)benzene). The information presented herein is essential for the characterization and utilization of this compound in various research and development applications, including its role as a cross-linking agent and a monomer in polymer synthesis.[1] The data is organized into clear tabular formats for ease of comparison, followed by detailed experimental protocols for data acquisition. Additionally, a representative experimental workflow is visualized using the DOT language.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-Oxybis((bromomethyl)benzene), including predicted values and experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insights into the different proton environments within the molecule. For the symmetric structure of 4,4'-Oxybis((bromomethyl)benzene), a relatively simple spectrum is anticipated. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution, while the chemically equivalent methylene protons will present as a sharp singlet.[2]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Analog Compound Data (p-bis(bromomethyl)benzene in CDCl₃) | Reference |

| Aromatic Protons (ortho to -OCH₂-) | 6.8 - 7.5 | Doublet | 7.37 ppm (Singlet for the analog) | [2] |

| Aromatic Protons (ortho to -CH₂Br) | 6.8 - 7.5 | Doublet | 7.37 ppm (Singlet for the analog) | [2] |

| Methylene Protons (-CH₂Br) | 4.4 - 4.7 | Singlet | 4.48 ppm (Singlet) | [2] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, five distinct signals are predicted for 4,4'-Oxybis((bromomethyl)benzene).

| Assignment | Predicted Chemical Shift (δ, ppm) | Analog Compound Data (p-bis(bromomethyl)benzene in CDCl₃) | Reference |

| Quaternary Aromatic Carbon (-C-O) | Not specified | 138.1 ppm (for C-CH₂Br) | [2] |

| Aromatic CH (ortho to -OCH₂-) | Not specified | 129.6 ppm | [2] |

| Aromatic CH (ortho to -CH₂Br) | Not specified | 129.6 ppm | [2] |

| Quaternary Aromatic Carbon (-C-CH₂Br) | Not specified | 138.1 ppm | [2] |

| Methylene Carbon (-CH₂Br) | ~33.0 | 33.0 ppm | [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms leads to a characteristic isotopic pattern in the mass spectrum.

| Analysis | Predicted m/z Values and Observations | Reference |

| Molecular Ion Peak ([M]⁺) | A cluster of peaks around m/z 386, 388, and 390 is expected, with relative intensities of approximately 1:2:1 due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. | [2] |

| Major Fragmentation Pathways | Loss of a bromine atom ([M-Br]⁺) resulting in fragments around m/z 307/309. Loss of a bromomethyl radical ([M-CH₂Br]⁺) leading to fragments around m/z 293/295. Benzylic cleavage forming a [C₇H₆Br]⁺ ion at m/z 170/172. | [2] |

Infrared (IR) Spectroscopy

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | >3000 | |

| Aliphatic C-H Stretch | 2850-3000 | |

| Aromatic C=C Stretch | 1600-1450 | [2] |

| -CH₂- Bending (Scissoring) | 1470-1440 | [2] |

| C-O-C Asymmetric Stretch | ~1250 | |

| C-Br Stretch | 650-550 | [2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,4'-Oxybis((bromomethyl)benzene) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the solvent peak.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of a cross-linked polymer using 4,4'-Oxybis((bromomethyl)benzene) as a cross-linking agent with a generic difunctional nucleophile (Nu-R-Nu).

Caption: Experimental workflow for the synthesis of a cross-linked polymer.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4,4'-Oxybis((bromomethyl)benzene), a key bifunctional reagent in organic synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally similar molecules to offer a comprehensive understanding of its ¹H and ¹³C NMR characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

The symmetrical nature of 4,4'-Oxybis((bromomethyl)benzene) simplifies its NMR spectra, leading to a predictable pattern of signals. The following tables summarize the anticipated chemical shifts (δ) and multiplicities for both ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for 4,4'-Oxybis((bromomethyl)benzene)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -OCH₂Br) | 7.35 - 7.45 | Doublet (d) | 4H |

| Ar-H (ortho to ether oxygen) | 6.90 - 7.00 | Doublet (d) | 4H |

| -CH₂ Br | 4.40 - 4.60 | Singlet (s) | 4H |

Table 2: Predicted ¹³C NMR Data for 4,4'-Oxybis((bromomethyl)benzene)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -O (ipso) | 156 - 158 |

| C -CH₂Br (ipso) | 137 - 139 |

| Ar-C H (ortho to -OCH₂Br) | 129 - 131 |

| Ar-C H (ortho to ether oxygen) | 118 - 120 |

| -C H₂Br | 32 - 34 |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of 4,4'-Oxybis((bromomethyl)benzene) is crucial for accurate structural elucidation.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for similar aromatic compounds due to its good dissolving power and well-separated residual solvent peak.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure:

-

Weigh the desired amount of 4,4'-Oxybis((bromomethyl)benzene) into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Visualization of NMR Analysis Workflow

The logical flow of analyzing the NMR spectra of 4,4'-Oxybis((bromomethyl)benzene) can be visualized as follows:

Signaling Pathways and Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the influence of the molecule's functional groups on the chemical shifts of neighboring nuclei.

Molecular Structure and Expected Vibrational Modes

An In-depth Technical Guide to the Infrared Spectrum of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4,4'-oxybis((bromomethyl)benzene). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic absorption bands. This information is crucial for substance identification, purity assessment, and quality control in research and development settings.

4,4'-Oxybis((bromomethyl)benzene) possesses several key functional groups that give rise to characteristic vibrational modes in the infrared region:

-

Aromatic Ring: The benzene rings feature C-H stretching and C=C in-plane stretching and out-of-plane bending vibrations.

-

Ether Linkage: The C-O-C ether linkage will exhibit characteristic stretching vibrations.

-

Bromomethyl Group: The CH2Br group will have C-H stretching and bending modes, as well as a C-Br stretching vibration.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for 4,4'-oxybis((bromomethyl)benzene). These predictions are based on the analysis of structurally similar compounds, including p-bis(bromomethyl)benzene and diphenyl ether, as well as established infrared spectroscopy correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretching |

| ~2925 | Medium | Asymmetric CH₂ Stretching (of CH₂Br) |

| ~2855 | Medium | Symmetric CH₂ Stretching (of CH₂Br) |

| 1600-1585 | Medium to Strong | Aromatic C=C Stretching |

| 1500-1400 | Medium to Strong | Aromatic C=C Stretching |

| ~1450 | Medium | CH₂ Scissoring (Bending) |

| ~1240 | Strong | Asymmetric C-O-C Stretching (Aryl Ether)[1] |

| ~1170 | Medium | In-plane Aromatic C-H Bending |

| ~830 | Strong | Out-of-plane Aromatic C-H Bending (p-disubstitution) |

| ~680 | Medium to Strong | C-Br Stretching |

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample like 4,4'-oxybis((bromomethyl)benzene) using the KBr pellet method.

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

-

Sample: 4,4'-Oxybis((bromomethyl)benzene)

3.2. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the 4,4'-oxybis((bromomethyl)benzene) sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Transfer the KBr to the agate mortar and grind it to a fine powder.

-

Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to the pellet-forming die.

-

Ensure the surface of the mixture is level.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction on the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of 4,4'-oxybis((bromomethyl)benzene).

Caption: Logical workflow for the acquisition and analysis of the IR spectrum of 4,4'-Oxybis((bromomethyl)benzene).

References

An In-depth Technical Guide to the Mass Spectrometry of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,4'-Oxybis((bromomethyl)benzene), a dibrominated aromatic ether. This document outlines a detailed experimental protocol for its analysis by Electron Ionization Mass Spectrometry (EI-MS), presents a representative mass spectrum with its interpretation, and illustrates the key fragmentation pathways.

Introduction to 4,4'-Oxybis((bromomethyl)benzene) and its Mass Spectrometric Analysis

4,4'-Oxybis((bromomethyl)benzene) (C₁₄H₁₂Br₂O) is a chemical intermediate of interest in organic synthesis and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of this compound. Due to the presence of two bromine atoms, its mass spectrum exhibits a characteristic isotopic pattern that is a key diagnostic feature. This guide will delve into the expected fragmentation behavior of this molecule under electron ionization.

Experimental Protocols

A detailed methodology for the analysis of 4,4'-Oxybis((bromomethyl)benzene) by Electron Ionization Mass Spectrometry (EI-MS) is provided below. This protocol is based on standard procedures for the analysis of solid, thermally stable organic compounds.

Sample Preparation

Given that 4,4'-Oxybis((bromomethyl)benzene) is a solid at room temperature, a direct insertion probe or a solution-based injection can be utilized.

-

Direct Insertion Probe:

-

A few micrograms of the solid sample are placed in a clean glass capillary tube.

-

The capillary is inserted into the direct insertion probe of the mass spectrometer.

-

The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is gradually heated to volatilize the sample directly into the ion source.

-

-

Solution Injection (for GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, further dilute the stock solution to a final concentration of 10-100 µg/mL.

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph coupled to the mass spectrometer.

-

Mass Spectrometry Parameters

The following parameters are recommended for the analysis of 4,4'-Oxybis((bromomethyl)benzene) using a standard quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200-250 °C |

| Mass Range | m/z 50-500 |

| Scan Speed | 1000 amu/s |

| Inlet System | Direct Insertion Probe or Gas Chromatography |

Data Presentation: Representative Mass Spectrum

Below is a table summarizing the expected major ions, their mass-to-charge ratios (m/z), and their predicted relative intensities in the EI mass spectrum of 4,4'-Oxybis((bromomethyl)benzene).

| m/z | Ion Formula | Proposed Fragment Structure | Predicted Relative Intensity (%) |

| 386 | [C₁₄H₁₂⁷⁹Br₂O]⁺ | Molecular Ion (M) | 25 |

| 388 | [C₁₄H₁₂⁷⁹Br⁸¹BrO]⁺ | Molecular Ion (M+2) | 50 |

| 390 | [C₁₄H₁₂⁸¹Br₂O]⁺ | Molecular Ion (M+4) | 25 |

| 307 | [C₁₄H₁₂⁷⁹BrO]⁺ | [M - Br]⁺ | 40 |

| 309 | [C₁₄H₁₂⁸¹BrO]⁺ | [M - Br]⁺ | 40 |

| 293 | [C₁₃H₁₀⁷⁹BrO]⁺ | [M - CH₂Br]⁺ | 60 |

| 295 | [C₁₃H₁₀⁸¹BrO]⁺ | [M - CH₂Br]⁺ | 60 |

| 199 | [C₁₃H₁₁O]⁺ | [M - Br - CH₂Br]⁺ | 100 (Base Peak) |

| 170 | [C₇H₆⁷⁹Br]⁺ | [Br-C₆H₄-CH₂]⁺ | 30 |

| 172 | [C₇H₆⁸¹Br]⁺ | [Br-C₆H₄-CH₂]⁺ | 30 |

| 91 | [C₇H₇]⁺ | Tropylium ion | 20 |

Disclaimer: The relative intensities are theoretical predictions and may vary in an actual experimental spectrum.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of 4,4'-Oxybis((bromomethyl)benzene).

Caption: Experimental workflow for GC-MS analysis.

Fragmentation Pathway

The fragmentation of 4,4'-Oxybis((bromomethyl)benzene) under electron ionization is primarily driven by the cleavage of the C-Br bonds and the ether linkage. The following diagram illustrates the major fragmentation pathways.

Caption: Fragmentation of 4,4'-Oxybis((bromomethyl)benzene).

Interpretation of the Mass Spectrum

The mass spectrum of 4,4'-Oxybis((bromomethyl)benzene) provides a wealth of structural information.

-

Molecular Ion Peak: The cluster of peaks at m/z 386, 388, and 390 confirms the molecular weight of the compound and the presence of two bromine atoms.[1] The characteristic 1:2:1 intensity ratio is a definitive indicator for dibrominated compounds.[1]

-

Major Fragmentation Pathways:

-

Loss of a Bromine Atom: The peaks at m/z 307 and 309 correspond to the loss of a bromine radical ([M - Br]⁺). The remaining isotopic peak confirms the presence of the second bromine atom.

-

Loss of a Bromomethyl Radical: The intense peaks at m/z 293 and 295 are due to the loss of a bromomethyl radical ([M - CH₂Br]⁺), which is a common fragmentation for benzyl halides.

-

Formation of the Base Peak: The base peak at m/z 199 is likely formed by the subsequent loss of the second bromomethyl radical from the [M - Br]⁺ fragment, resulting in a stable oxonium ion.

-

Benzylic and Ether Cleavage: The fragment ions at m/z 170 and 172 are indicative of a brominated tropylium-like ion, formed through cleavage of the ether bond and rearrangement.[1] The subsequent loss of a bromine radical from this fragment can lead to the tropylium ion at m/z 91.

-

Conclusion

The mass spectrometric analysis of 4,4'-Oxybis((bromomethyl)benzene) by electron ionization provides clear and interpretable data for its structural confirmation. The characteristic isotopic pattern of the molecular ion and the predictable fragmentation pathways, including the loss of bromine and bromomethyl radicals, are key features in its mass spectrum. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles and practical aspects of the mass spectrometry of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Oxybis((bromomethyl)benzene) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Oxybis((bromomethyl)benzene), a crucial parameter for its application in research and drug development. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for its determination, a framework for data presentation, and an analysis of the factors influencing its solubility in various organic solvents.

Quantitative Solubility Data

To facilitate systematic research and comparison, all experimentally determined solubility data for 4,4'-Oxybis((bromomethyl)benzene) should be recorded in a structured format. The following table provides a template for presenting this quantitative data.

Table 1: Solubility of 4,4'-Oxybis((bromomethyl)benzene) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

2.1. Materials and Equipment

-

4,4'-Oxybis((bromomethyl)benzene) (solute)

-

Selected organic solvents (e.g., acetone, dichloromethane, toluene, DMF, THF, methanol, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Vials or flasks with airtight seals

-

Volumetric pipette (e.g., 10 mL)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven or vacuum desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,4'-Oxybis((bromomethyl)benzene) to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[1]

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solute and solvent.[4]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a compatible filter.[4]

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.

-

Record the combined weight of the dish and the solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to avoid degradation.

-

Once the solvent is fully evaporated, place the dish in a vacuum desiccator to remove any residual solvent traces until a constant weight is achieved.[1][3]

-

Weigh the evaporating dish containing the dried solute.

-

2.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Weight of solute (g): (Weight of dish + solute) - (Weight of empty dish)

-

Solubility (g/L): (Weight of solute in g / Volume of solution withdrawn in mL) * 1000

Visualized Experimental Workflow and Influencing Factors

To better understand the experimental process and the principles governing solubility, the following diagrams are provided.

Caption: Gravimetric method workflow for solubility determination.

Caption: Key factors that govern the solubility of a compound.

Core Factors Influencing Solubility

The solubility of 4,4'-Oxybis((bromomethyl)benzene) is governed by several key factors related to both the solute and the solvent.[5][6][7][8]

-

Polarity and the "Like Dissolves Like" Principle: The general principle of "like dissolves like" is paramount.[5][9] 4,4'-Oxybis((bromomethyl)benzene) possesses a central polar ether group and two bromomethyl groups, but also has large nonpolar aromatic rings. Therefore, its solubility will be higher in solvents with intermediate polarity or in nonpolar aromatic solvents that can engage in π-π stacking interactions. It is expected to have lower solubility in highly polar protic solvents like water and in very nonpolar aliphatic solvents like hexane.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and higher temperatures provide the necessary energy to overcome the crystal lattice energy of the solid. The extent of this effect should be determined experimentally for each solvent.

-

Molecular Structure and Size: The relatively large and rigid structure of 4,4'-Oxybis((bromomethyl)benzene) means that more energy is required for solvent molecules to surround it.[6][8] Solvents with a molecular structure that can easily accommodate the solute molecules will be more effective.

By systematically applying the provided experimental protocol and considering these influencing factors, researchers can generate the crucial solubility data needed for the effective application of 4,4'-Oxybis((bromomethyl)benzene) in drug development and other scientific endeavors.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. chem.ws [chem.ws]

Stability and Storage of 4,4'-Oxybis((bromomethyl)benzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 4,4'-Oxybis((bromomethyl)benzene). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this reagent. This document outlines the compound's chemical properties, potential degradation pathways, recommended storage and handling procedures, and a general protocol for conducting stability studies.

Chemical Properties and Structure

4,4'-Oxybis((bromomethyl)benzene), with the CAS number 4542-75-0, is an aromatic ether derivative. Its structure features a central ether linkage between two phenyl rings, each of which is substituted with a bromomethyl group at the para position. The presence of the reactive bromomethyl groups makes this compound a valuable intermediate in organic synthesis, particularly as a cross-linking agent or a monomer in the synthesis of polymers with applications in materials science.[1]

Table 1: Chemical and Physical Properties of 4,4'-Oxybis((bromomethyl)benzene)

| Property | Value |

| CAS Number | 4542-75-0[2] |

| Molecular Formula | C₁₄H₁₂Br₂O |

| Molecular Weight | 356.06 g/mol [2] |

| Physical Form | Solid[2] |

| Purity (typical) | ≥95%[2] |

Stability and Potential Degradation Pathways

Under recommended storage conditions, 4,4'-Oxybis((bromomethyl)benzene) is a stable solid.[3] However, the presence of the two reactive bromomethyl groups makes the molecule susceptible to degradation under certain environmental conditions. The primary degradation pathway is through nucleophilic substitution at the benzylic carbon.

Table 2: Potential Degradation Pathways and Contributing Factors

| Degradation Pathway | Contributing Factors | Potential Degradation Products |

| Hydrolysis | Presence of water/moisture | 4,4'-Oxybis((hydroxymethyl)benzene) and related oligomers |

| Nucleophilic Substitution | Contact with bases, amines, alcohols, and other nucleophiles[1] | Corresponding ether, amine, or ester derivatives |

| Thermal Decomposition | Elevated temperatures | Dehalogenation and dehydrohalogenation products, carbon oxides, hydrogen bromide[4] |

| Photodegradation | Exposure to UV or high-energy light | Not specifically documented, but possible for benzylic bromides |

The benzylic C-Br bond is relatively labile and can be cleaved by nucleophiles. Water can act as a nucleophile, leading to the hydrolysis of the bromomethyl groups to hydroxymethyl groups. This can be accelerated by the presence of acidic or basic conditions. Similarly, other nucleophiles such as alcohols, amines, and thiols can react with the compound, leading to the formation of impurities.[1]

Recommended Storage and Handling

To maintain the stability and purity of 4,4'-Oxybis((bromomethyl)benzene), it is crucial to adhere to proper storage and handling procedures.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[2][3] | To minimize thermal degradation and slow down potential reactions. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon)[2][3] | To prevent exposure to moisture and oxygen, which can lead to hydrolysis and oxidation. |

| Light | Store in a dark place, protected from light | To prevent potential photodegradation. |

| Container | Tightly sealed, original container[4] | To prevent contamination and exposure to the atmosphere. |

| Ventilation | Store in a well-ventilated area[5] | For safety, in case of any vapor release. |

| Incompatible Materials | Store away from strong oxidizing agents, bases, alcohols, and amines[3][5] | To prevent chemical reactions that would degrade the compound. |

Handling Precautions:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Experimental Protocol for Stability Testing

A stability testing program is essential to determine the shelf-life of 4,4'-Oxybis((bromomethyl)benzene) under defined storage conditions. The following is a general protocol that can be adapted based on specific regulatory requirements and available analytical instrumentation.

Objective

To evaluate the stability of 4,4'-Oxybis((bromomethyl)benzene) under various stress conditions (temperature, humidity, and light) and to identify potential degradation products.

Materials

-

4,4'-Oxybis((bromomethyl)benzene) of known purity (reference standard)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID, LC-MS)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Solvents for sample preparation (e.g., acetonitrile, water)

Experimental Workflow

Stability Conditions and Timepoints

Table 4: Example Stability Study Conditions and Durations

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 5 ± 3°C | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 25 ± 2°C / 60 ± 5% RH | 6 months | 0, 3, 6 months |

| Forced Degradation | |||

| - Thermal | 60°C | 7 days | Initial and final |

| - Hydrolytic (Acidic) | 0.1 M HCl at 60°C | 24 hours | Initial and final |

| - Hydrolytic (Basic) | 0.1 M NaOH at 60°C | 24 hours | Initial and final |

| - Oxidative | 3% H₂O₂ at room temp | 24 hours | Initial and final |

| - Photostability | ICH Q1B conditions | - | Exposed vs. dark control |

Analytical Methodology

A stability-indicating analytical method is required to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Table 5: Suggested Starting HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Data Presentation and Analysis

The results of the stability testing should be presented in a clear and organized manner.

Table 6: Example Data Table for Stability Study

| Timepoint (months) | Storage Condition | Appearance | Purity (%) by HPLC | Known Impurity 1 (%) | Unknown Impurity 2 (%) | Total Impurities (%) |

| 0 | - | White solid | 99.5 | <0.1 | <0.1 | 0.5 |

| 3 | 5°C | No change | 99.4 | <0.1 | 0.1 | 0.6 |

| 6 | 5°C | No change | 99.3 | 0.1 | 0.1 | 0.7 |

| 3 | 25°C/60% RH | No change | 98.9 | 0.2 | 0.3 | 1.1 |

| 6 | 25°C/60% RH | Slight discoloration | 98.2 | 0.4 | 0.5 | 1.8 |

The data should be analyzed to determine the rate of degradation and to establish a shelf-life for the compound under the recommended storage conditions.

Conclusion

The stability of 4,4'-Oxybis((bromomethyl)benzene) is critical for its effective use in research and development. By understanding its chemical properties and potential degradation pathways, and by adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this compound. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to establish a reliable shelf-life and ensure the quality of the material for its intended applications.

References

The Foundation of Advanced Polymers: A Technical Guide to 4,4'-Oxybis((bromomethyl)benzene) as a Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a versatile aromatic monomer that serves as a crucial building block in the synthesis of a variety of high-performance polymers. Its unique structure, featuring a flexible ether linkage and two reactive bromomethyl groups, allows for the formation of poly(aryl ether)s and other related polymers with desirable thermal stability, mechanical strength, and chemical resistance.[1] This technical guide provides an in-depth overview of the polymerization of 4,4'-Oxybis((bromomethyl)benzene), focusing on the synthesis of polyethers through Williamson ether polycondensation. It includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of the synthetic pathways and experimental workflows.

Polymer Synthesis via Williamson Ether Polycondensation

The primary method for polymerizing 4,4'-Oxybis((bromomethyl)benzene) is through Williamson ether synthesis, a nucleophilic substitution reaction. In this process, the bromomethyl groups of the monomer react with a dihydroxy aromatic compound (a bisphenol) in the presence of a base to form ether linkages, resulting in a high molecular weight poly(aryl ether).

A common bisphenol used in conjunction with 4,4'-Oxybis((bromomethyl)benzene) is Bisphenol A. The polycondensation reaction between these two monomers leads to the formation of a poly(ether) with a repeating unit that incorporates both monomer structures.

Reaction Scheme:

Caption: General reaction scheme for the Williamson ether polycondensation of 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A.

Experimental Protocol: Synthesis of Poly(ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

The following is a representative experimental protocol for the synthesis of a poly(ether) via Williamson ether polycondensation.

Materials:

-

4,4'-Oxybis((bromomethyl)benzene)

-

Bisphenol A

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Methanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet is charged with 4,4'-Oxybis((bromomethyl)benzene), Bisphenol A, anhydrous potassium carbonate, and a mixture of DMF and toluene.

-

Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring. The water generated during the formation of the phenoxide is removed azeotropically with toluene, which is collected in the Dean-Stark trap.

-

Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised and maintained for several hours to allow for polymerization to proceed. The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Polymer Precipitation and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a large excess of methanol with vigorous stirring to precipitate the polymer. The crude polymer is collected by filtration and washed sequentially with hot water and methanol to remove inorganic salts and unreacted monomers.

-

Drying: The purified polymer is dried in a vacuum oven at an elevated temperature until a constant weight is achieved.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis and purification of poly(ether) from 4,4'-Oxybis((bromomethyl)benzene).

Polymer Characterization and Properties

The resulting polymers are typically characterized to determine their molecular weight, thermal properties, and mechanical strength. This data is crucial for understanding the structure-property relationships and for evaluating the potential applications of the material.

Table 1: Typical Properties of Poly(ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

| Property | Value | Method |

| Number Average Molecular Weight (Mₙ) | 30,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |

| Glass Transition Temperature (T₉) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) |

| 5% Weight Loss Temperature (T₅) | > 450 °C | Thermogravimetric Analysis (TGA) |

| Tensile Strength | 70 - 90 MPa | Tensile Testing |

| Young's Modulus | 2.0 - 2.5 GPa | Tensile Testing |

Note: These values are representative and can vary depending on the specific reaction conditions and the molecular weight of the polymer.

Logical Relationship of Polymer Properties:

Caption: The relationship between synthesis parameters and the resulting polymer properties.

Conclusion

4,4'-Oxybis((bromomethyl)benzene) is a valuable monomer for the synthesis of high-performance poly(aryl ether)s. The Williamson ether polycondensation with various bisphenols provides a versatile route to a wide range of polymers with tunable properties. The resulting materials exhibit excellent thermal stability and mechanical strength, making them suitable for demanding applications in various fields, including aerospace, electronics, and biomedical devices. Further research into the copolymerization of 4,4'-Oxybis((bromomethyl)benzene) with other monomers and the development of novel polymerization techniques will continue to expand the scope and utility of this important building block.

References

The Versatile Building Block: A Technical Guide to 4,4'-Oxybis((bromomethyl)benzene) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Oxybis((bromomethyl)benzene) is a brominated aromatic compound featuring a flexible ether linkage and two reactive bromomethyl functional groups. This unique molecular architecture makes it a valuable monomer and cross-linking agent in the synthesis of high-performance polymers. Its incorporation into polymer backbones can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and inherent flame retardancy. This technical guide explores the potential applications of 4,4'-Oxybis((bromomethyl)benzene) in materials science, providing insights into its role in polymerization, cross-linking, and the development of flame-retardant materials.

Core Applications in Polymer Chemistry

The reactivity of the bromomethyl groups is central to the utility of 4,4'-Oxybis((bromomethyl)benzene). These groups serve as active sites for various chemical transformations, enabling its use in several key areas of materials science:

-

Monomer for Poly(arylene ether)s: Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. 4,4'-Oxybis((bromomethyl)benzene) can be used as a monomer in the synthesis of these polymers through nucleophilic substitution reactions with bisphenolic compounds. The resulting polymers incorporate the stable diphenyl ether linkage, contributing to their high glass transition temperatures and thermal stability.

-

Cross-Linking Agent for Thermosets: The bifunctional nature of 4,4'-Oxybis((bromomethyl)benzene) allows it to act as an effective cross-linking agent for thermosetting resins, such as epoxy resins. By reacting with the functional groups of the prepolymer chains, it forms a three-dimensional network structure. This cross-linking enhances the material's rigidity, thermal resistance, and chemical resistance.

-

Flame Retardant Additive and Monomer: The presence of bromine in the molecule imparts inherent flame-retardant properties. When incorporated into a polymer, 4,4'-Oxybis((bromomethyl)benzene) can act as a reactive flame retardant. Upon combustion, it releases bromine radicals which can interrupt the radical chain reactions of combustion in the gas phase, thus inhibiting the spread of flames.

Synthesis and Logical Relationships

The synthesis of polymers using 4,4'-Oxybis((bromomethyl)benzene) typically involves polycondensation or curing reactions. The following diagram illustrates a generalized synthetic pathway for producing a poly(arylene ether) from 4,4'-Oxybis((bromomethyl)benzene) and a generic bisphenol.

Experimental Protocols

While specific experimental details can vary, a general procedure for the synthesis of a poly(arylene ether) using 4,4'-Oxybis((bromomethyl)benzene) is outlined below.

Synthesis of Poly(arylene ether) from 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A

-

Materials: 4,4'-Oxybis((bromomethyl)benzene), Bisphenol A, Potassium Carbonate (K₂CO₃), N,N-Dimethylacetamide (DMAc), Toluene.

-

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with equimolar amounts of 4,4'-Oxybis((bromomethyl)benzene) and Bisphenol A, along with an excess of finely ground K₂CO₃.

-

DMAc and toluene are added as the reaction solvent and azeotroping agent, respectively.

-

The reaction mixture is heated to reflux (around 140-150 °C) to remove water azeotropically.

-

After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-170 °C.

-

The reaction is allowed to proceed for several hours until a significant increase in viscosity is observed.

-

The reaction mixture is then cooled to room temperature and precipitated in a non-solvent like methanol or water.

-

The resulting polymer is filtered, washed thoroughly with water and methanol to remove salts and unreacted monomers, and dried under vacuum.

-

Characterization Techniques:

The properties of the synthesized polymers are typically evaluated using a range of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

-

Mechanical Testing (e.g., Tensile Testing): To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.

-

Flammability Testing (e.g., Limiting Oxygen Index - LOI, UL-94): To determine the flame-retardant properties of the material.

Quantitative Data on Material Properties

The following table summarizes typical properties of high-performance polymers that can be achieved through the incorporation of 4,4'-Oxybis((bromomethyl)benzene). It is important to note that specific values will depend on the co-monomers used, the molecular weight of the polymer, and any subsequent cross-linking.

| Property | Typical Value Range for Poly(arylene ether)s |

| Glass Transition Temp. (Tg) | 150 - 250 °C |

| 5% Weight Loss Temp. (TGA) | > 400 °C |

| Tensile Strength | 70 - 100 MPa |

| Tensile Modulus | 2.0 - 3.5 GPa |

| Limiting Oxygen Index (LOI) | > 25% |

| UL-94 Rating | V-0 or V-1 |

Logical Workflow for Material Development

The development of new materials using 4,4'-Oxybis((bromomethyl)benzene) follows a logical progression from monomer selection to final application testing.

Conclusion

4,4'-Oxybis((bromomethyl)benzene) is a highly versatile and valuable building block in the field of materials science. Its combination of a thermally stable ether linkage and reactive bromomethyl groups allows for the synthesis of a wide range of high-performance polymers with tailored properties. As a monomer, it contributes to the creation of robust poly(arylene ether)s, while its bifunctionality makes it an effective cross-linking agent for enhancing the performance of thermosets. Furthermore, its bromine content provides an avenue for developing inherently flame-retardant materials. Future research and development utilizing this compound are expected to lead to new and improved materials for demanding applications in electronics, aerospace, and automotive industries.

A Comprehensive Guide to the Synthesis of 4,4'-Oxybis((bromomethyl)benzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the most plausible and chemically sound method for the synthesis of 4,4'-Oxybis((bromomethyl)benzene), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct published syntheses for this specific molecule, this guide outlines a robust and well-established synthetic approach: the radical bromination of 4,4'-dimethyldiphenyl ether. The methodologies and data presented are based on established principles of organic chemistry, particularly the Wohl-Ziegler reaction, and analogous transformations reported in the literature for similar substrates.

Introduction

4,4'-Oxybis((bromomethyl)benzene) is a bifunctional aromatic compound featuring a flexible diphenyl ether core and two reactive bromomethyl groups. This unique structure makes it an important intermediate for the synthesis of a variety of more complex molecules, including polymers, macrocycles, and pharmacologically active compounds. The benzylic bromide moieties serve as excellent electrophiles for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.

Synthetic Pathway: Radical Bromination of 4,4'-Dimethyldiphenyl Ether

The most direct and efficient method for the preparation of 4,4'-Oxybis((bromomethyl)benzene) is the free-radical bromination of the readily available starting material, 4,4'-dimethyldiphenyl ether. This reaction selectively brominates the benzylic positions of the methyl groups without affecting the aromatic rings. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means.

Caption: Reaction scheme for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) based on standard laboratory practices for Wohl-Ziegler brominations.

Materials:

-

4,4'-Dimethyldiphenyl ether

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyldiphenyl ether (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO3 solution, saturated aqueous Na2S2O3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield 4,4'-Oxybis((bromomethyl)benzene) as a white to off-white solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 4,4'-Oxybis((bromomethyl)benzene) via the described protocol. These values are estimates based on typical yields and purities for similar benzylic bromination reactions.

| Parameter | Value |

| Reactants | |

| 4,4'-Dimethyldiphenyl ether | 1.0 eq |

| N-Bromosuccinimide (NBS) | 2.2 eq |

| 2,2'-Azobisisobutyronitrile (AIBN) | 0.1 eq |

| Reaction Conditions | |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux (~77°C) |

| Reaction Time | 4 - 6 hours |

| Product | |

| 4,4'-Oxybis((bromomethyl)benzene) | |

| Theoretical Yield | Based on starting material |

| Expected Actual Yield | 70-85% |

| Purity (after recrystallization) | >98% |

| Appearance | White to off-white solid |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis, from starting materials to the final purified product.

Caption: Workflow diagram for the synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Conclusion